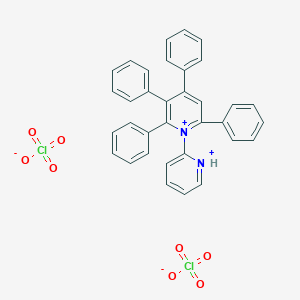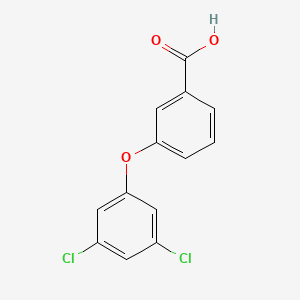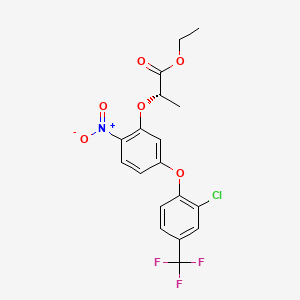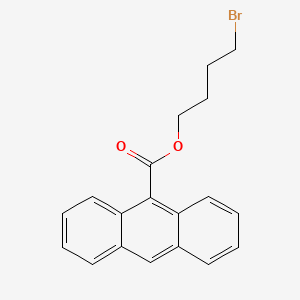![molecular formula C6H4B B15164134 7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl CAS No. 153498-57-8](/img/structure/B15164134.png)
7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl is an organoboron compound with the molecular formula C6H5B. It is characterized by a bicyclic structure that includes a boron atom integrated into a seven-membered ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl typically involves the reaction of boron trihalides with cycloheptatriene under controlled conditions. One common method includes the use of boron trichloride (BCl3) in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to facilitate the formation of the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or oxygen (O2) to form boronic acids or boronates.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield borohydrides.
Substitution: The boron atom in the compound can participate in substitution reactions with halides or other nucleophiles to form new organoboron compounds
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), oxygen (O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, nucleophiles
Major Products Formed
Oxidation: Boronic acids, boronates
Reduction: Borohydrides
Substitution: Various organoboron compounds
Wissenschaftliche Forschungsanwendungen
7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties
Wirkmechanismus
The mechanism by which 7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl exerts its effects involves the interaction of the boron atom with various molecular targets. In boron neutron capture therapy, for example, the boron atom captures neutrons and undergoes nuclear reactions that produce high-energy particles capable of destroying cancer cells. The compound’s ability to form stable complexes with biomolecules also plays a crucial role in its applications in drug delivery and materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Borazine: Another boron-containing compound with a six-membered ring structure.
Boronic Acids: Compounds containing a boron atom bonded to hydroxyl groups.
Borohydrides: Compounds containing a boron atom bonded to hydrogen atoms.
Uniqueness
7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to other boron-containing compounds. Its ability to participate in a wide range of chemical reactions and form stable complexes with various molecules makes it particularly valuable in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
153498-57-8 |
|---|---|
Molekularformel |
C6H4B |
Molekulargewicht |
86.91 g/mol |
InChI |
InChI=1S/C6H4B/c1-2-4-6-5(3-1)7-6/h1-4H |
InChI-Schlüssel |
LWJBZPQIMBYRPH-UHFFFAOYSA-N |
Kanonische SMILES |
[B]1C2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


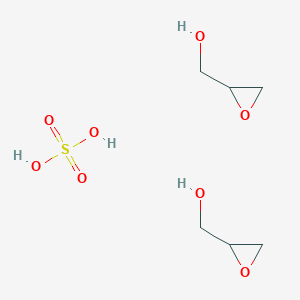
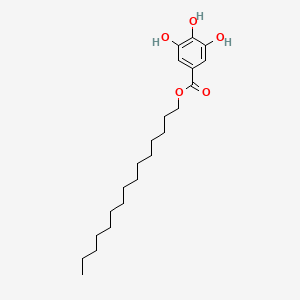
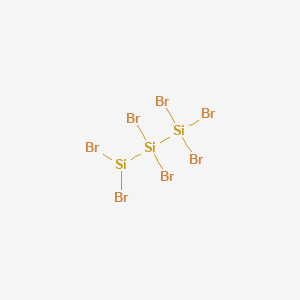
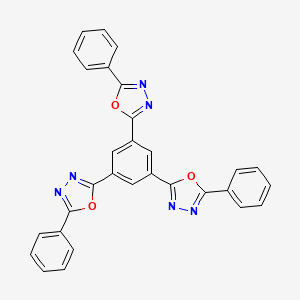
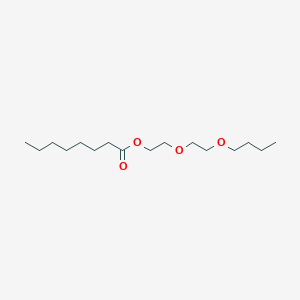

![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)

![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
